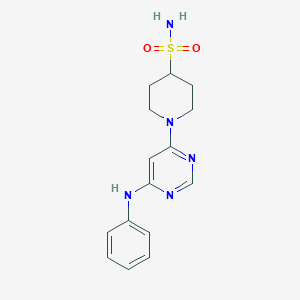
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepine derivatives and has shown promising results in various studies.
Wirkmechanismus
Further studies are needed to understand the exact mechanism of action of the compound and its molecular targets.
4. Formulation development: Further research is needed to develop formulations of the compound that are suitable for clinical use.
In conclusion, 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic compound that has shown promising results in various scientific research fields. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine in lab experiments are:
1. High potency: The compound has shown high potency in various studies, making it a potential candidate for drug development.
2. Broad-spectrum activity: The compound has shown activity against various cancer cell lines, inflammatory diseases, and microbial strains, making it a versatile compound for research.
The limitations of using 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine in lab experiments are:
1. Lack of clinical trials: The compound has not been tested in clinical trials, making it difficult to assess its safety and efficacy in humans.
2. Limited availability: The compound is not commercially available, and its synthesis requires specialized skills and equipment.
Zukünftige Richtungen
Some of the future directions for research on 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine are:
1. Clinical trials: The compound needs to be tested in clinical trials to assess its safety and efficacy in humans.
2. Drug development: The compound has shown potential as a drug candidate, and further research is needed to develop it into a clinically useful drug.
3.
Synthesemethoden
The synthesis of 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine involves the condensation reaction of 4-aminopyrimidine with 2-(dimethylamino)acetaldehyde dimethyl acetal followed by cyclization with 2-mercaptoacetic acid. The resulting intermediate is further reacted with N-phenylpiperazine to give the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine have been studied extensively in various scientific research fields. Some of the notable applications are:
1. Anti-cancer activity: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: The compound has shown significant anti-inflammatory activity in animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: The compound has shown promising results in inhibiting the growth of various microbial strains, including bacteria and fungi.
Eigenschaften
IUPAC Name |
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-17(2)8-9-21(10-11-24(17,22)23)16-12-15(18-13-19-16)20-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGKBJNTFSNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C2=NC=NC(=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)


![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)